[2-(Propane-2-sulfonyl)phenyl]boronic acid
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Overview
Description
[2-(Propane-2-sulfonyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C9H13BO4S It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propane-2-sulfonyl group
Scientific Research Applications
Chemistry: In chemistry, [2-(Propane-2-sulfonyl)phenyl]boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the development of enzyme inhibitors and sensors for detecting biomolecules.
Medicine: Research is ongoing to explore the potential of this compound in medicinal chemistry, particularly in the design of drugs that target specific enzymes or proteins.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers, where its unique reactivity can be harnessed to create new products with desirable properties .
Mechanism of Action
Target of Action
The primary target of [2-(Propane-2-sulfonyl)phenyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group is transferred from the compound to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of a wide variety of organic compounds .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and therefore its bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound is influenced by environmental factors such as pH . At physiological pH, the rate of hydrolysis of the compound is considerably accelerated . This could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propane-2-sulfonyl)phenyl]boronic acid typically involves the reaction of a suitable boronic acid derivative with a sulfonyl chloride. One common method is the reaction of phenylboronic acid with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions: [2-(Propane-2-sulfonyl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in organic solvents like toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Sulfides.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the sulfonyl group, making it less reactive in certain applications.
4-(Propylsulfonyl)phenylboronic acid: Similar structure but with a different sulfonyl group, leading to variations in reactivity and applications.
Uniqueness: The presence of the propane-2-sulfonyl group in [2-(Propane-2-sulfonyl)phenyl]boronic acid imparts unique reactivity, particularly in cross-coupling reactions and interactions with biological molecules. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2-propan-2-ylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUKEPDOJQTPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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